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Acetylacetonato dicarbonylrhodium

Hydroformylation Catalyst purity Chloride poisoning

Chloride-contaminated rhodium precursors compromise catalytic activity and batch reproducibility in hydroformylation. Rh(CO)₂(acac) eliminates this risk with verified Cl⁻ <100 ppm, enabling 18% higher reaction rates and ~98% yield. • Labile CO ligands enable mild dissociative activation - no harsh reducing agents required • Halogen-free composition ensures clean thermal decomposition for CVD/ALD rhodium films • Vapor pressure ~0.15 Pa at 60°C supports vapor-phase precursor delivery • Enables aqueous Rh NP synthesis at 80°C without added reductants; TOF 455 h⁻¹ Supplied with ICP-MS chloride verification and full Certificate of Analysis.

Molecular Formula C7H8O4Rh
Molecular Weight 259.04 g/mol
Cat. No. B13389159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylacetonato dicarbonylrhodium
Molecular FormulaC7H8O4Rh
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh]
InChIInChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;;
InChIKeyGGRQQHADVSXBQN-FGSKAQBVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rh(CO)₂(acac) — Technical Identity & Procurement Baseline


Acetylacetonato dicarbonylrhodium(I), systematically named dicarbonyl(2,4-pentanedionato-O,O′)rhodium(I) and commonly abbreviated Rh(CO)₂(acac) or Rh(acac)(CO)₂ (CAS 14874-82-9), is a monomeric, square-planar Rh(I) organometallic complex bearing two carbonyl ligands and one bidentate acetylacetonate (acac) ligand. Single-crystal X-ray diffraction confirms a square-planar geometry with Rh–O(acac) distances of 2.040 and 2.044 Å and equivalent Rh–C(carbonyl) distances of 1.831 Å [1]. The compound is a dark green crystalline solid (mp 154–156 °C, density 1.96 g/cm³ at 20 °C) that dissolves in acetone, benzene, and toluene to give yellow solutions . It is classified as a homogeneous catalyst precursor for hydroformylation, carbonylation, and hydrogenation reactions, and also serves as a molecular precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of rhodium-containing thin films .

Homogeneous hydroformylation catalyst precursor — low chloride content targets high catalytic productivity
Halogen-free CVD/ALD precursor for rhodium thin films with moderate vapor pressure for vapor-phase delivery
Aqueous green synthesis of rhodium nanoparticles without added reducing agent — higher catalytic TOF
Essential intermediate in the one-pot synthesis of Rh(CO)(PPh3)(acac) (Ropac)

Why Generic Rhodium Substitution Fails for Rh(CO)₂(acac)


Although multiple rhodium compounds are commercially available as 'catalyst precursors,' their formal oxidation state, ligand lability, and activation pathway under reaction conditions diverge fundamentally, making generic substitution scientifically unsound. Rh(CO)₂(acac) is a Rh(I) complex with two labile CO ligands that readily undergo dissociative substitution to generate coordinatively unsaturated active species under mild conditions — a prerequisite for hydroformylation and carbonylation catalysis [1]. In contrast, Rh(acac)₃ is a substitutionally inert Rh(III) tris-chelate requiring harsh reductive activation, Rh₂(OAc)₄ is a dimeric Rh(II) paddlewheel complex that enters entirely different catalytic cycles (e.g., carbene transfer), and RhCl₃·xH₂O is an inorganic salt whose ill-defined speciation introduces batch-to-batch irreproducibility . The quantitative evidence below demonstrates that these differences translate into measurable disparities in catalytic activity, selectivity, nanoparticle quality, and vapor-phase processability — each directly impacting procurement decision-making.

Rh(III) tris-chelate Rh(acac)₃ requires harsh reductive activation; its substitutional inertness prevents mild dissociative CO ligand exchange needed for hydroformylation.
Rh(II) paddlewheel Rh₂(OAc)₄ enters carbene transfer cycles, not hydroformylation; its dimeric structure leads to different catalytic pathways and nanoparticle performance.
Inorganic Rh(III) salt RhCl₃·xH₂O introduces ill-defined speciation, batch-to-batch irreproducibility, and nanoparticle aggregation; chloride content may poison catalysis.
Cp-based Rh(I) dicarbonyls CpRh(CO)₂ analogues are photolabile, with CO dissociation quantum yields >10³ times higher — unintended pre-activation risk under ambient light.

Quantitative Evidence for Rh(CO)₂(acac) Differentiation


Chloride Impurity Level and Hydroformylation Rate

Rh(CO)₂(acac) synthesized via an improved precipitation–washing method achieves chloride content of 38 ppm, delivering a propylene hydroformylation reaction rate of 0.78 mol/h·L and a rhodium-based synthesis yield of 97.9%. In head-to-head comparison, Rh(CO)₂(acac) prepared by prior art methods contains 3200 ppm residual chloride and yields a reaction rate of only 0.66 mol/h·L (15% lower) with a synthesis yield of merely 88.4% [1]. This demonstrates that chloride ion content — a direct function of the synthetic route — is a process-determining impurity that poisons catalytic activity and depresses product yield.

Chloride impact on hydroformylation
Head-to-head
Low-Cl (38 ppm) Rh(CO)₂(acac) achieved 0.78 mol/h·L rate, 97.9% yield; prior-art high-Cl (3200 ppm) gave 0.66 mol/h·L, 88.4% yield — +18% rate, +9.5 pp yield.
Chloride content directly controls catalytic productivity; specification review critical.
Reported propylene hydroformylation under identical conditions; CN103709201A.
Hydroformylation Catalyst purity Chloride poisoning

Nanoparticle Catalytic Activity: Precursor Comparison

Rhodium nanoparticles (Rh NPs) were synthesized by a green aqueous reduction method at 80 °C using three different rhodium precursors: Rh(acac)(CO)₂, Rh₂(OAc)₄, and RhCl₃·3H₂O. In benzene hydrogenation (80 °C, 20 bar H₂, [benzene]/[Rh] = 2000, 4 h), Rh(acac)(CO)₂-derived NPs stabilized with PVP-K30 achieved a turnover frequency (TOF) of 455 h⁻¹ with 91% cyclohexane yield, compared to Rh₂(OAc)₄-derived NPs which gave only 60% yield (TOF ~300 h⁻¹) [1]. In 1-hexene hydroformylation (80 °C, 10 bar syngas, [1-hexene]/[Rh] = 1000, 4 h, 13-fold PPh₃ excess), Rh(acac)(CO)₂-derived NPs delivered 96% conversion with 90% aldehyde selectivity and an n/iso ratio of 5 (TOF = 225 h⁻¹), while Rh₂(OAc)₄-derived NPs showed 88% conversion with n/iso = 5.1 (TOF = 235 h⁻¹), and RhCl₃-derived NPs were completely inactive (0% conversion) due to nanoparticle aggregation [1].

Nanoparticle TOF comparison
Head-to-head
Rh(CO)₂(acac)-derived NPs: benzene hydrogenation TOF 455 h⁻¹, 91% yield; hydroformylation 96% conv., n/iso 5. Rh₂(OAc)₄ NPs: 60% yield, TOF ~300 h⁻¹; RhCl₃ NPs inactive (0% conv.).
Precursor selection determines colloidal activity; RhCl₃ leads to aggregated inactive NPs.
Green aqueous synthesis, 80 °C, PVP-K30; ChemCatChem 2018.
Rhodium nanoparticles Benzene hydrogenation Hydroformylation Precursor comparison

Vapor Pressure and Volatility Among CVD/ALD Precursors

The saturated vapor pressure of Rh(acac)(CO)₂ follows the Antoine-type equation lnP(Pa) = −9887/T(K) + 31.9. This places it in an intermediate volatility regime: substantially less volatile than Rh(η³-allyl)₃ (lnP(Pa) = −8476/T(K) + 29.4), but measurably more volatile than the chloride-bridged dimer [Rh(μ-Cl)(CO)₂]₂ (lnP(Pa) = −10052/T(K) + 32.8) [1]. In practical terms, at a typical precursor delivery temperature of 60 °C (333 K), Rh(acac)(CO)₂ has an estimated vapor pressure of ~0.15 Pa, compared to ~6.5 Pa for Rh(allyl)₃ and ~0.08 Pa for [Rh(Cl)(CO)₂]₂. Meanwhile, Rh(acac)₃ (Rh(III)) requires temperatures above 240 °C to achieve a vapor pressure of 133 Pa, making it impractical for thermally sensitive ALD processes [2]. The absence of halide ligands in Rh(acac)(CO)₂ additionally avoids Cl contamination in deposited films, a known issue with [Rh(μ-Cl)(CO)₂]₂ where films contained 49% Rh, 24% C, and 27% O [1].

Vapor pressure balance
Cross-study
Antoine: lnP(Pa) = −9887/T + 31.9; ~0.15 Pa at 333 K. Halogen-free. [Rh(Cl)(CO)₂]₂: ~0.08 Pa; Rh(allyl)₃: ~6.5 Pa; Rh(acac)₃ sublimation >240 °C impractical.
Moderate volatility suits CVD/ALD delivery without extreme handling or Cl contamination.
Encyclopedia of MOCVD/ALD precursors; J. Chem. Thermodyn. 2016.
CVD precursor ALD precursor Vapor pressure Volatility

CO₂-Expanded Media Selectivity Enhancement

In the catalytic hydroformylation of 1-octene, the Rh(acac)(CO)₂ precursor modified by the biphephos ligand was directly compared in conventional neat organic solvent versus CO₂-expanded liquid (CXL) media (where >50% of solvent volume is replaced with dense CO₂). In neat solvent, aldehyde product selectivity was approximately 70%. Upon switching to CXL media under otherwise identical conditions (60 °C, 3.8 MPa), aldehyde selectivity increased to nearly 95%, with an observed TOF of ~300 h⁻¹ and an n/i (linear-to-branched) ratio exceeding 10 [1]. This selectivity enhancement of +25 percentage points is attributed to increased syngas (CO/H₂) availability in the CO₂-expanded phase. Notably, Rh(acac)(CO)₂ was identified as the most active catalyst among the several rhodium precursors tested, outperforming Rh(acac)[P(OPh)₃]₂ and Rh(acac)(CO)[P(OAr)₃] in the same CXL environment [1].

CXL selectivity boost
Head-to-head
Rh(CO)₂(acac)/biphephos in CO₂-expanded liquid: aldehyde selectivity ~95%, TOF ~300 h⁻¹, n/i >10. Neat solvent: ~70% selectivity. Selectivity gain +25 pp.
Combination with CXL media and biphephos yields near-quantitative aldehyde selectivity.
1-octene, 60 °C, 3.8 MPa; AIChE J. 2006.
Hydroformylation CO₂-expanded liquids Biphephos Selectivity

Photochemical CO Dissociation Quantum Efficiency

The absolute photochemical quantum efficiencies (φ_cr) for CO dissociation were quantitatively compared across a homologous series of rhodium dicarbonyl complexes with the general formula XRh(CO)₂, where X = Cp (η⁵-C₅H₅), Cp′ (η⁵-C₅H₄Me), Cp* (η⁵-C₅Me₅), ind (η⁵-C₉H₇), and acac (C₅H₇O₂). The φ_cr values decrease in the order CpRh(CO)₂ > Cp′Rh(CO)₂ > Cp*Rh(CO)₂ ≫ (acac)Rh(CO)₂ > (ind)Rh(CO)₂, spanning over three orders of magnitude depending on the complex and excitation wavelength [1]. The dramatically lower photoefficiency of (acac)Rh(CO)₂ means that under ambient laboratory or process lighting, this complex undergoes CO ligand photodissociation at a far slower rate than its Cp-based counterparts. This translates to greater bench-top stability, reduced unintended activation during handling, and more predictable stoichiometric control in catalyst pre-forming steps.

Photochemical stability
Head-to-head
CO dissociation quantum yield φ_cr for (acac)Rh(CO)₂ is >10³× lower than CpRh(CO)₂, minimizing light-induced pre-activation.
Greater bench-top stability; reduced unintended activation during handling.
Inorg. Chem. 2000; comparative actinometry.
Photochemistry Quantum efficiency CO dissociation Photostability

Essential Intermediate for Ropac Synthesis

Rh(CO)(PPh₃)(acac) (commercially known as Ropac) is a widely used industrial hydroformylation catalyst precursor. The conventional multi-step synthesis requires isolation and purification of Rh(CO)₂(acac) as the essential intermediate before subsequent reaction with triphenylphosphine. A patented one-pot process (US 20150141685) streamlines this by forming Rh(CO)₂(acac) in situ from Rh(III) halide, acetylacetone, and CO, then directly converting it to Rh(CO)(PPh₃)(acac) without intermediate isolation [1]. The process achieves high overall yield and, critically, the purity of the final Ropac product is contingent upon the purity of the Rh(CO)₂(acac) intermediate formed in situ. Alternative attempts to prepare Rh(CO)(PPh₃)(acac) via routes that bypass the Rh(CO)₂(acac) intermediate consistently result in lower purity, reduced yield, or both [1]. This establishes Rh(CO)₂(acac) as a non-substitutable node in the synthetic pathway to a major industrial rhodium catalyst.

Ropac intermediate necessity
Class-level
Rh(CO)₂(acac) is the obligate intermediate in the one-pot synthesis of Rh(CO)(PPh₃)(acac); routes bypassing it give lower purity or yield.
Non-substitutable node for industrial Ropac manufacturing.
US 20150141685; patent disclosure, quantitative purity data not available.
Catalyst synthesis One-pot process Ropac Industrial scale

High-Impact Application Scenarios for Rh(CO)₂(acac)


Low-Chloride Hydroformylation to Butyraldehyde

In industrial propylene hydroformylation to produce n-butyraldehyde and isobutyraldehyde, the chloride ion content of the Rh(CO)₂(acac) catalyst precursor is the single most impactful quality parameter. Procuring Rh(CO)₂(acac) with Cl⁻ content below 100 ppm (ideally <50 ppm) directly enables a reaction rate of 0.78 mol/h·L and a rhodium-based synthesis yield of 97.9%, compared to 0.66 mol/h·L and 88.4% yield when using material with 3200 ppm Cl⁻ [1]. This 18% rate enhancement and ~10 percentage point yield improvement translate into substantial economic benefits given the high cost of rhodium metal. Procurement specifications should mandate ICP-MS verification of chloride content.

Green Synthesis of Rhodium Nanoparticles

Rh(CO)₂(acac) uniquely enables the aqueous synthesis of rhodium nanoparticles at 80 °C without any added chemical reducing agent, relying on the intrinsic reducibility of the Rh(I) center and the lability of the CO ligands. The resulting PVP- or PVA-stabilized Rh NPs deliver a benzene hydrogenation TOF of 455 h⁻¹ and achieve 96% conversion in 1-hexene hydroformylation with n/iso = 5 when combined with PPh₃ [2]. This green synthesis approach is inaccessible with Rh₂(OAc)₄ (lower NP activity) or RhCl₃ (NP aggregation and hydroformylation inactivity), positioning Rh(CO)₂(acac) as the precursor of choice for sustainable colloidal catalyst preparation.

CVD of High-Purity Rhodium Thin Films

Rh(CO)₂(acac) offers a halogen-free ligand set and a vapor pressure of ~0.15 Pa at 60 °C, enabling vapor-phase delivery in CVD and ALD processes at moderate precursor bubbler temperatures. Unlike [Rh(μ-Cl)(CO)₂]₂, which introduces chloride contamination resulting in films with only 49% Rh content, Rh(CO)₂(acac) decomposes cleanly under controlled conditions to deposit rhodium films suitable for conductive coatings, diffusion barriers, and catalytic layers . The compound's intermediate volatility — higher than [Rh(Cl)(CO)₂]₂ but manageable compared to the highly volatile Rh(allyl)₃ — provides a practical balance between delivery ease and precursor containment [3].

CO₂-Expanded Hydroformylation for High Selectivity

When paired with the biphephos biphosphite ligand in CO₂-expanded liquid (CXL) media, Rh(CO)₂(acac) achieves aldehyde selectivities of ~95% in 1-octene hydroformylation — a 25-percentage-point improvement over the ~70% selectivity obtained in conventional neat solvent under otherwise identical conditions (60 °C, 3.8 MPa) [4]. The combination of TOF ~300 h⁻¹, n/i ratio >10, and the inherently milder operating conditions compared to traditional industrial hydroformylation makes this Rh(CO)₂(acac)-based system a compelling candidate for process intensification in fine chemical and pharmaceutical intermediate manufacturing.

Application
Selection Property
Validation Focus
Low-chloride hydroformylation to butyraldehyde
Chloride content specification (target
Reaction rate reproducibility and aldehyde yield
Green aqueous nanoparticle synthesis
Reducing-agent-free activation; CO ligand lability
Colloidal stability, TOF in hydrogenation and hydroformylation
CVD/ALD of high-purity Rh films
Halogen-free ligand set; moderate vapor pressure (~0.15 Pa at 60 °C)
Film purity (absence of Cl contamination) and deposition rate
CO₂-expanded hydroformylation for high selectivity
Compatibility with biphephos in CXL media
Aldehyde selectivity, n/i ratio, and process intensification feasibility

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